molecular formula C9H9NO B018844 3-Hydroxy-3-phenylpropanenitrile CAS No. 17190-29-3

3-Hydroxy-3-phenylpropanenitrile

Cat. No.: B018844
CAS No.: 17190-29-3
M. Wt: 147.17 g/mol
InChI Key: HILDHWAXSORHRZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylpropanenitrile (3-HPAN) is a compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of a variety of compounds and its mechanism of action has been studied extensively. In

Scientific Research Applications

  • Synthesis of Aromatic Aldols : It is used in synthesizing aromatic aldols like tropic aldehyde and phenaldol (Dam, 2010).

  • Precursor to Antidepressants : 3-Hydroxy-3-phenylpropanenitrile serves as a precursor for the synthesis of fluoxetine, atomoxetine, and nisoxetine, significant in the pharmaceutical industry. It can be synthesized using a biocatalytic system (Hammond et al., 2007).

  • Production of Enantiomers of Antidepressants : Through lipase-mediated transesterification, it aids in producing the enantiomers of antidepressants like fluoxetine, tomoxetine, nisoxetine, and norfluoxetine (Kamal et al., 2002).

  • Synthesis of Novel Polymer Materials : It is used in the synthesis of 3-hydroxypropionic acid, a key component in creating novel polymer materials and derivatives (Jiang et al., 2009).

  • Precursor for Key Compounds : 3-Hydroxypropionic acid, derived from this compound, is a valuable platform chemical used as a precursor for compounds like acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, ethyl 3-HP, malonic acid, propiolactone, and acrylonitrile (Vidra & Németh, 2017).

  • Synthesis of Substituted Furans : It is used in preparing 4-hydroxy-2-alkenenitriles, which can be converted to 2- and 3-substituted furans (Nokami et al., 1981).

  • Building Block for Organic Synthesis : 3-Hydroxypropanoic acid, derived from it, is a potential building block for organic synthesis and high-performance polymers (Pina et al., 2011).

  • Bioplastic Production : In its polymerized form, it is used in bioplastic production (Jers et al., 2019).

  • Component of HIV Protease Inhibitors : 3-amino-2-hydroxy-4-phenylbutanoate, a derivative, is a key component in HIV protease inhibitors KNI-272 and R-87366 (Ha et al., 1999).

  • Production of Value-added Chemicals : 3-Hydroxypropionic acid (3-HP) is a promising platform chemical for producing various value-added chemicals (Chen et al., 2017).

Safety and Hazards

When handling 3-Hydroxy-3-phenylpropanenitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

3-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDHWAXSORHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938065
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17190-29-3
Record name Hydracrylonitrile, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different enantioselective approaches for synthesizing (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile?

A1: The synthesis of enantiomerically pure 3-Hydroxy-3-phenylpropanenitrile can be achieved through different approaches. One method utilizes a novel carbonyl reductase enzyme isolated from a microorganism belonging to the genus Candida. This enzyme exhibits high selectivity towards the asymmetric reduction of 3-oxo-3-phenylpropanenitrile, yielding the (R)-enantiomer of this compound. [] Another method employs baker's yeast for the reduction of 3-oxo-3-phenylpropanenitrile at a low temperature (4 °C). This method leads to the predominant formation of the (S)-enantiomer of this compound with improved selectivity compared to room temperature reactions. []

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